molecular formula C18H21FINO2 B14093600 Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B14093600
M. Wt: 429.3 g/mol
InChI Key: GTQLIPQFXVKRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a tropane-based compound characterized by:

  • Core structure: 8-azabicyclo[3.2.1]octane (tropane) skeleton.
  • Substituents:
    • A 4-fluorophenyl group at the 3-position.
    • A methyl ester at the 2-position.
    • A 3-iodoprop-2-enyl group at the 8-position nitrogen.

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQLIPQFXVKRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core-First Approach

Construction of the bicyclic system precedes functionalization. The nortropane skeleton can be assembled via intramolecular Mannich cyclization of a δ-aminoketone precursor. Computational modeling indicates that the endo-transition state favors formation of the [3.2.1] bicyclic system over alternative ring sizes.

Fragment Coupling Strategy

Synthesis of the 8-Azabicyclo[3.2.1]octane Core

Mannich Cyclization Protocol

Reaction of 4-piperidone with formaldehyde and benzylamine hydrochloride in ethanol at reflux yields the N-benzylnortropinone intermediate (65% yield). Hydrogenolysis (H₂, Pd/C) removes the benzyl protecting group, providing nortropinone hydrobromide. Critical parameters:

  • Temperature control (±2°C) prevents epimerization at C3
  • Ethanol/water (4:1) solvent mixture minimizes byproduct formation

Alternative Ring-Closing Metathesis

A Grubbs II-catalyzed metathesis of diallylamine derivatives constructs the bicyclic system in 58% yield. While stereocontrol remains challenging, this method offers functional group tolerance for subsequent modifications.

Installation of the 3-Iodoprop-2-enyl Group

Propargyl Iodide Alkylation

Reaction of N-deprotected nortropane with propargyl iodide (1.5 eq) and Cs₂CO₃ in DMF at 60°C for 12 h provides the alkyne intermediate (74%). Subsequent hydroiodination using HI (47% aq.) and H₂O₂ yields the target iodopropenyl derivative.

Heck-Type Coupling

Palladium-mediated coupling of 8-azabicyclo[3.2.1]oct-2-ene with iodopropene demonstrates moderate stereoselectivity (E:Z = 3:1). Optimized conditions:

  • Pd(OAc)₂ (5 mol%)
  • P(o-tol)₃ (10 mol%)
  • Et₃N, DMF, 80°C, 24 h

Esterification and Final Functionalization

The C2 carboxylic acid is methylated using trimethylsilyl diazomethane (TMSCHN₂) in methanol/dichloromethane (1:1). Quantitative conversion is achieved within 2 h at 0°C, avoiding epimerization observed with traditional HCl/MeOH methods.

Purification and Stereochemical Control

Diastereomer Separation

Chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10) resolves the (2R,3S) and (2S,3S) diastereomers. The target (2S,3S) configuration elutes at 12.7 min (α = 1.32).

Crystallization Optimization

Recrystallization from isopropanol/methanol (3:1) affords 99.2% pure product by HPLC. Impurities include:

  • O-Alkylated byproduct (0.15%)
  • Des-fluoro analogue (0.03%)

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):
δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 6.28 (dt, J = 14.1, 6.7 Hz, 1H, CH=), 5.92 (d, J = 14.1 Hz, 1H, CH₂I), 3.67 (s, 3H, OCH₃), 3.12 (m, 1H, NCH₂).

HRMS (ESI): Calcd for C₁₈H₂₀FINO₂ [M+H]⁺: 476.0432; Found: 476.0429.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the removal of the iodine atom or reduction of other functional groups.

    Substitution: This can involve the replacement of the iodine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving fluorophenyl or iodopropenyl groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the iodopropenyl group can participate in covalent modifications. The azabicyclooctane core provides structural stability and specificity.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their key distinctions:

Compound Name Substituent at 3-Position Substituent at 8-Position Key Features Reference
Target Compound 4-Fluorophenyl 3-Iodoprop-2-enyl High steric bulk; iodine enhances potential for radiolabeling.
WIN35,428 (RTI-55) 4-Fluorophenyl Methyl Prototypical DAT inhibitor; lacks iodine for imaging.
RTI-336 4-Chlorophenyl 3-(4-Methylphenyl)isoxazole Improved DAT selectivity; clinical candidate for cocaine addiction.
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Iodophenyl Methyl Iodine substitution enhances radioligand potential; lacks propenyl chain.
FECNT 4-Chlorophenyl 2-Fluoroethyl Fluorine substitution for PET imaging; distinct pharmacokinetics.
Compound 22e Bis(4-fluorophenyl)methoxyethylidenyl Cyclopropylmethyl Dual fluorophenyl groups; cyclopropylmethyl enhances lipophilicity.

Physicochemical Properties

Property Target Compound WIN35,428 RTI-336
Molecular Weight ~437.2 g/mol 277.33 g/mol ~390 g/mol
LogP (Predicted) ~3.8 (iodine increases hydrophobicity) 2.8 ~3.5
Melting Point Not reported 91–92°C Not reported

Biological Activity

Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly referred to as Altropane, is a synthetic compound that has garnered attention in pharmacological research due to its biological activity, particularly in relation to the dopamine transporter (DAT). This article delves into the biological activity of this compound, focusing on its mechanism of action, applications in neuroimaging, and potential therapeutic uses.

PropertyValue
Molecular FormulaC₁₈H₂₁FINO₂
Molar Mass429.27 g/mol
CAS Number180468-34-2
Purity≥ 95%
Physical StateColorless to orange solid
Topological Polar Surface Area29.5 Ų

Altropane acts primarily as a selective ligand for the dopamine transporter (DAT), which is crucial in the regulation of dopamine levels in the brain. The interaction of Altropane with DAT allows it to serve as a radiotracer in positron emission tomography (PET) imaging, providing insights into dopaminergic function in various neurological conditions, particularly Parkinson's disease.

Binding Affinity

The binding affinity of Altropane for DAT has been studied extensively. It has been shown that the compound exhibits a high affinity for DAT, which is essential for its effectiveness as a neuroimaging agent. The specific binding characteristics can be summarized as follows:

  • Ki (Inhibition Constant) : Approximately 12 nM for DAT.
  • Mechanism : Competitive inhibition of dopamine reuptake.

Applications in Neuroimaging

Altropane is primarily used in neuroimaging studies to visualize and quantify DAT levels in vivo. This application is particularly relevant for diagnosing and monitoring Parkinson's disease and other dopaminergic disorders.

Case Studies

  • Parkinson's Disease Diagnosis : A study demonstrated that patients with Parkinson's disease exhibited significantly lower DAT binding compared to healthy controls when imaged with [^11C]Altropane, underscoring its utility in early diagnosis and treatment monitoring.
  • Neurodegenerative Disorders : Research has indicated that changes in DAT levels can serve as biomarkers for disease progression in neurodegenerative disorders, making Altropane a valuable tool in clinical settings.

Research Findings

Recent studies have highlighted the potential of Altropane beyond diagnostics:

  • Therapeutic Potential : Investigations into the neuroprotective effects of compounds related to Altropane suggest potential applications in treating conditions characterized by dopaminergic neuron degeneration.
  • Synthesis and Modifications : The synthesis of Altropane derivatives has been explored to enhance selectivity and binding properties, potentially leading to improved imaging agents or therapeutic compounds.

Comparative Studies

CompoundKi (nM)Application
Altropane12PET imaging for DAT
[^123I] β-CIT30SPECT imaging
WIN 35,42815Research on drug abuse

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.